Tert-butyl 3-(propionamido)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(propionamido)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(propionamido)azetidine-1-carboxylate consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be found in databases like PubChem .Scientific Research Applications
Synthesis of Azetidine-3-carboxylic Acid Derivatives
This compound serves as a precursor in the synthesis of azetidine-3-carboxylic acid derivatives, which are valuable in medicinal chemistry. The derivatives have been used in the development of sphingosine-1-phosphate receptor (S1P) agonists, potential treatments for multiple sclerosis .
Building Blocks for Medicinal Chemistry
Tert-butyl 3-(propionamido)azetidine-1-carboxylate: is used as a versatile building block in medicinal chemistry for the creation of various biologically active molecules, including antitumor agents and enzyme inhibitors.
Preparation of Chiral Amino Acid Derivatives
Drug Discovery and Development
The compound’s role in drug discovery is significant, particularly in the synthesis of drug candidates containing the azetidine-3-carboxylic acid fragment, which is a common feature in many pharmaceutical agents .
Strain-Release Reactions
Protected 3-haloazetidines, which are synthesized using Tert-butyl 3-(propionamido)azetidine-1-carboxylate , are prepared in strain-release reactions. These intermediates are essential for further chemical transformations in organic synthesis .
Synthesis of S1P Receptor Agonists
The compound has been integral in synthesizing S1P receptor agonists, which regulate cell proliferation, migration, and survival. These receptors are targets for treating inflammatory diseases, autoimmunity, and cancer .
Chemical Synthesis Research
In chemical synthesis, this compound is used by scientists in various research areas, including life science, material science, and analytical chemistry, due to its versatility and reactivity .
Enzyme Inhibitor Synthesis
Safety and Hazards
While specific safety and hazard information for Tert-butyl 3-(propionamido)azetidine-1-carboxylate is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin burns, eye damage, and respiratory irritation . Always handle such compounds with appropriate safety measures.
properties
IUPAC Name |
tert-butyl 3-(propanoylamino)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-5-9(14)12-8-6-13(7-8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFRYCYZXHGNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.